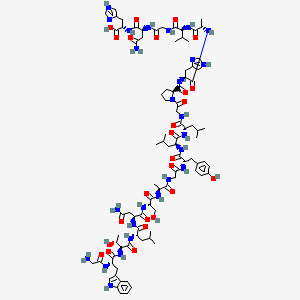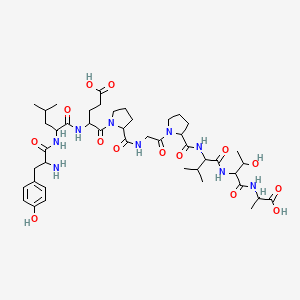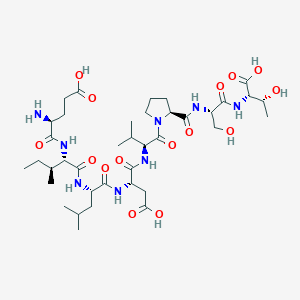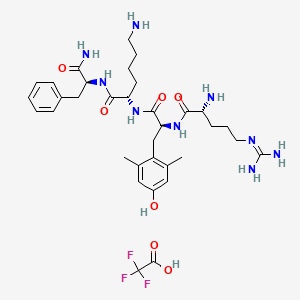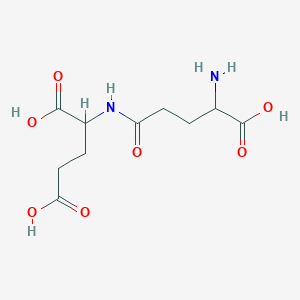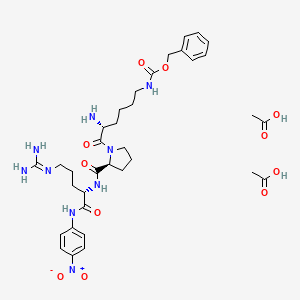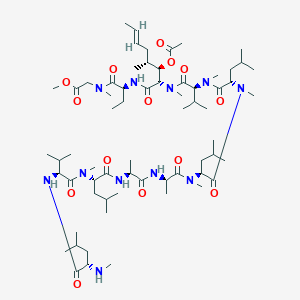
112173-49-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service number 112173-49-6 is known as Angiogenin (108-122). It is a peptide fragment derived from angiogenin, a protein involved in the process of angiogenesis, which is the formation of new blood vessels. Angiogenin (108-122) has been studied for its therapeutic potential in various diseases, including cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angiogenin (108-122) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Angiogenin (108-122) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Angiogenin (108-122) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various biochemical interactions, such as binding to receptors and enzymes.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt), and O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used in peptide synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification Reagents: Acetonitrile and water are used in HPLC for peptide purification.
Major Products: The major product of the synthesis is the Angiogenin (108-122) peptide itself. During biochemical interactions, the peptide may form complexes with receptors or enzymes, leading to various biological effects .
Applications De Recherche Scientifique
Angiogenin (108-122) has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.
Biology: It is studied for its role in angiogenesis and its interactions with cellular receptors.
Medicine: It has potential therapeutic applications in treating cancer, infectious diseases, fibrotic diseases, inflammatory diseases, neurodegenerative diseases, autoimmune diseases, and cardiovascular diseases.
Industry: It is used in the development of peptide-based drugs and therapeutic agents .
Mécanisme D'action
Angiogenin (108-122) exerts its effects by binding to specific receptors on the surface of endothelial cells, which are cells that line blood vessels. This binding activates signaling pathways that promote the proliferation and migration of endothelial cells, leading to the formation of new blood vessels. The peptide also has ribonucleolytic activity, which means it can degrade RNA molecules, further influencing cellular processes .
Comparaison Avec Des Composés Similaires
Angiogenin (1-123): A longer peptide fragment of angiogenin with similar angiogenic properties.
Vascular Endothelial Growth Factor (VEGF): A protein that also promotes angiogenesis but through different receptors and signaling pathways.
Fibroblast Growth Factor (FGF): Another protein involved in angiogenesis with distinct molecular targets.
Uniqueness: Angiogenin (108-122) is unique in its specific sequence and its dual role in promoting angiogenesis and degrading RNA. This combination of activities makes it a valuable tool for studying the mechanisms of angiogenesis and developing therapeutic agents .
Propriétés
Numéro CAS |
112173-49-6 |
|---|---|
Formule moléculaire |
C₇₈H₁₂₅N₂₅O₂₃ |
Poids moléculaire |
1780.98 |
Séquence |
One Letter Code: ENGLPVHLDQSIFRR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


